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molecular formula C3H4ClNO B8369809 1-Chloroethyl isocyanate

1-Chloroethyl isocyanate

Cat. No. B8369809
M. Wt: 105.52 g/mol
InChI Key: BRHKJTJUIDDTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04411752

Procedure details

563 parts of 1-chloroethylcarbamyl chloride are dissolved in 2,800 parts by volume of hexamethylene diisocyanate. The solution, totalling 3,100 parts by volume, is introduced in 3 portions (500, 1,500 and 1,100 parts by volume) with different residence times (150, 310 and 225 minutes respectively) into a thin film evaporator operated under atmospheric pressure, with a counter-current of nitrogen. The jacket temperature is 73°-75° C. and the material passes over at 48°-54° C. The reaction product is collected in a receiver and two downstream cold traps, and the composition is determined by gas chromatography. 145.3 parts (53% of theory) of vinyl isocyanate, of boiling point 38.5° C./1,013 mbar, and 73.8 parts (17.7% of theory) of 1-chloroethyl isocyanate, of boiling point 92° C./1,013 mbar, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([NH:4][C:5](Cl)=[O:6])[CH3:3]>C(N=C=O)CCCCCN=C=O>[CH:2]([N:4]=[C:5]=[O:6])=[CH2:3].[Cl:1][CH:2]([N:4]=[C:5]=[O:6])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)NC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCCCCN=C=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced in 3 portions (500, 1,500 and 1,100 parts by volume) with different residence times (150, 310 and 225 minutes respectively)
Duration
225 min
CUSTOM
Type
CUSTOM
Details
into a thin film evaporator
CUSTOM
Type
CUSTOM
Details
is 73°-75° C.
CUSTOM
Type
CUSTOM
Details
over at 48°-54° C
CUSTOM
Type
CUSTOM
Details
The reaction product is collected in a receiver and two downstream cold traps

Outcomes

Product
Name
Type
product
Smiles
C(=C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%
Name
Type
product
Smiles
ClC(C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 17.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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